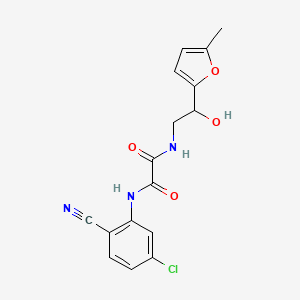

![molecular formula C19H14FN5O2 B2411506 3-(4-fluorobenzyl)-6-(2-oxo-2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 863018-48-8](/img/structure/B2411506.png)

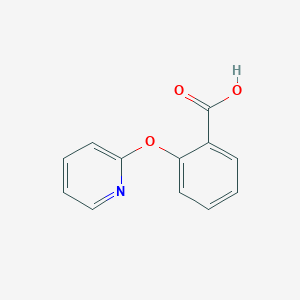

3-(4-fluorobenzyl)-6-(2-oxo-2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(4-fluorobenzyl)-6-(2-oxo-2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one” belongs to the class of organic compounds known as triazolopyrimidines. These are aromatic heterocyclic compounds containing a triazole ring fused to a pyrimidine ring. Triazolopyrimidines have been studied for their potential medicinal properties .

Chemical Reactions Analysis

The chemical reactions of this compound would largely depend on the conditions and the reagents used. The triazole and pyrimidine rings in the molecule can participate in various chemical reactions .Scientific Research Applications

Anticonvulsant and Antidepressant Activities

Research has shown that derivatives of pyrido[2,3-d]pyrimidine, which share structural similarities with "3-(4-fluorobenzyl)-6-(2-oxo-2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one," have been designed, synthesized, and evaluated for their potential anticonvulsant and antidepressant activities. These compounds were assessed using maximal electroshock tests, forced swimming tests, and tail suspension tests in mice. Some derivatives exhibited significant anticonvulsant activity comparable to or better than reference drugs like carbamazepine, and potent antidepressant properties similar to fluoxetine (Zhang et al., 2016).

Antibacterial Activity

Another derivative, incorporating the 1,2,4-triazolo[1,5-a]pyrimidine ring, was synthesized and its structure confirmed through various spectroscopic techniques. This compound exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, showcasing its potential as an antibacterial agent (Lahmidi et al., 2019).

Anticancer Agents with Unique Tubulin Inhibition Mechanism

A series of triazolopyrimidines has been synthesized and studied as anticancer agents, revealing a unique mechanism of action. These compounds promote tubulin polymerization in vitro without binding competitively with paclitaxel, offering a novel approach to cancer therapy by inhibiting the binding of vincas to tubulin. This research suggests that triazolopyrimidine derivatives have the potential to overcome resistance attributed to multidrug resistance transporter proteins, providing a promising avenue for cancer treatment (Zhang et al., 2007).

Organic Light-emitting Properties

The molecular self-assembly of 1,2,4-triazolo[1,5-a]pyrimidine derivatives has led to the development of supramolecular microfibers with blue organic light-emitting properties. This discovery opens up new possibilities for using such compounds in the field of optoelectronics, highlighting their versatility beyond pharmaceutical applications (Liu et al., 2008).

Future Directions

Mechanism of Action

Target of Action

The primary targets of this compound are currently under investigation. Similar compounds have been found to inhibit cdk2, a cyclin-dependent kinase involved in cell cycle regulation .

Mode of Action

The compound likely interacts with its targets through non-covalent interactions such as hydrogen bonding and pi-stacking. This interaction may inhibit the target’s activity, leading to changes in cellular processes .

Biochemical Pathways

Inhibition of cdk2 can disrupt the cell cycle, potentially leading to cell death in rapidly dividing cells .

Pharmacokinetics

The ADME properties of this compound are currently unknown. Similar compounds have been found to have good bioavailability and stability . The presence of a fluorine atom may influence the compound’s pharmacokinetics, as fluorine can enhance lipophilicity and membrane permeability .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its inhibition of its target. This could lead to cell cycle arrest and apoptosis, particularly in cancer cells .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, the compound’s activity may be affected by the presence of other proteins or small molecules in the cell .

Properties

IUPAC Name |

3-[(4-fluorophenyl)methyl]-6-phenacyltriazolo[4,5-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FN5O2/c20-15-8-6-13(7-9-15)10-25-18-17(22-23-25)19(27)24(12-21-18)11-16(26)14-4-2-1-3-5-14/h1-9,12H,10-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBNUJSDRTSLPTF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CN2C=NC3=C(C2=O)N=NN3CC4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FN5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

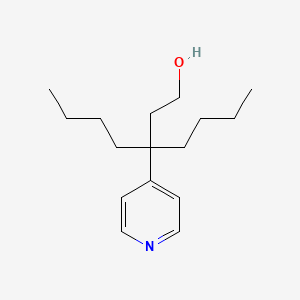

![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2411425.png)

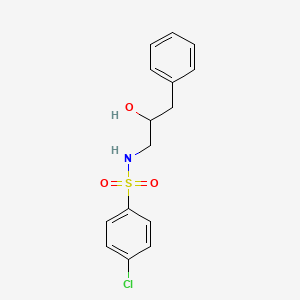

![N-(2-pyrimidinyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide](/img/structure/B2411428.png)

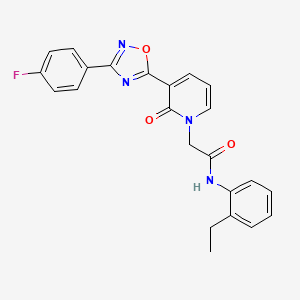

![3-[7-(difluoromethyl)-5-(1-ethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid](/img/structure/B2411430.png)

![2-benzyl-1-pentyl-1H-benzo[d]imidazole](/img/structure/B2411431.png)

![6-amino-5-[(dimethylamino)methyl]-1-(furan-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2411433.png)

![methyl N-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]leucinate](/img/structure/B2411438.png)